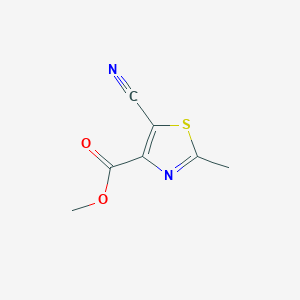
2,5-Dichloro-3-methylphenylacetic acid
Description
“2,5-Dichloro-3-methylphenylacetic acid” is a compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with two chlorine atoms, a methyl group, and an acetic acid group. The positions of these substituents on the phenyl ring are indicated by the numbers 2,5 for the dichloro, 3 for the methyl, and the acetic acid group is typically attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chlorine atoms, the methyl group, and the acetic acid group onto the phenyl ring. This could be achieved through various organic chemistry reactions, such as Friedel-Crafts acylation for the introduction of the acetic acid group, and electrophilic aromatic substitution for the introduction of the chlorine and methyl groups .Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-3-methylphenylacetic acid” would be characterized by the presence of the phenyl ring, with the chlorine atoms, methyl group, and acetic acid group attached at the positions indicated by the name of the compound .Chemical Reactions Analysis
As an aromatic compound, “2,5-Dichloro-3-methylphenylacetic acid” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the acetic acid group also means that it could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dichloro-3-methylphenylacetic acid” would be influenced by its structure. As a carboxylic acid, it would be expected to exhibit the properties typical of this class of compounds, such as the ability to form hydrogen bonds. The presence of the chlorine atoms could increase its density and boiling point compared to similar compounds without chlorine .Future Directions
properties
IUPAC Name |
2-(2,5-dichloro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-7(10)3-6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWTXTSVHKBPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)









